Ethyl 4-(2,6-difluorophenyl)-2-hydroxy-4-oxobut-2-enoate
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Overview
Description
Ethyl 4-(2,6-difluorophenyl)-2-hydroxy-4-oxobut-2-enoate is an organic compound with a complex structure that includes a difluorophenyl group, a hydroxy group, and an oxobutenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2,6-difluorophenyl)-2-hydroxy-4-oxobut-2-enoate typically involves the reaction of ethyl acetoacetate with 2,6-difluorobenzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and esterification steps. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2,6-difluorophenyl)-2-hydroxy-4-oxobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of a diketone derivative.
Reduction: Formation of a dihydroxy derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl 4-(2,6-difluorophenyl)-2-hydroxy-4-oxobut-2-enoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(2,6-difluorophenyl)-2-hydroxy-4-oxobut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can interact with cellular pathways, leading to changes in cellular functions and signaling .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(2,6-difluorophenyl)-2-hydroxy-4-oxobut-2-enoate: Known for its unique combination of functional groups.
Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate: Similar in structure but contains a diazenyl group instead of a hydroxy group.
(E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: Contains a similar difluorophenyl group but differs in the overall structure and functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 4-(2,6-difluorophenyl)-4-hydroxy-2-oxobut-3-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2O4/c1-2-18-12(17)10(16)6-9(15)11-7(13)4-3-5-8(11)14/h3-6,15H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTONCYLHYFLRLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C=C(C1=C(C=CC=C1F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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